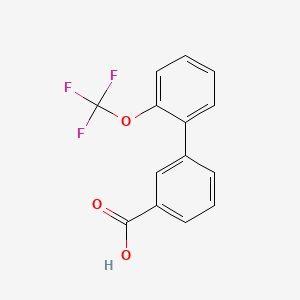

2'-(Trifluoromethoxy)biphenyl-3-carboxylic acid

Vue d'ensemble

Description

2'-(Trifluoromethoxy)biphenyl-3-carboxylic acid (TFBC) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. TFBC is a derivative of biphenyl, which is a common organic compound used in the production of plastics, dyes, and pharmaceuticals. The introduction of a trifluoromethoxy group in the biphenyl structure has resulted in unique properties that make TFBC an interesting compound for research.

Applications De Recherche Scientifique

Organic Synthesis and Chemical Transformations

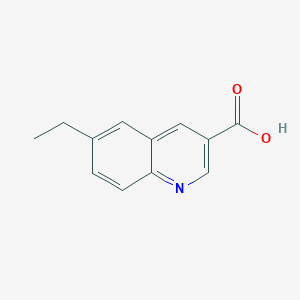

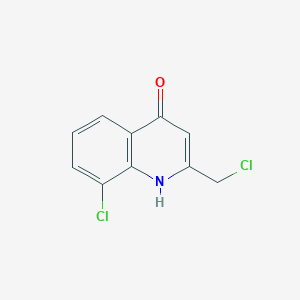

Research has demonstrated innovative routes for synthesizing compounds with trifluoromethyl substituents, highlighting the versatility of trifluoromethylated compounds in organic chemistry. For example, studies have elaborated rational strategies for preparing pyridine- and quinolinecarboxylic acids bearing trifluoromethyl substituents. These methods include the deoxygenative fluorination of suitable carboxylic acids and the displacement of ring-bound halogens by trifluoromethylcopper generated in situ, showcasing the trifluoromethyl group's importance in medicinal chemistry and agricultural chemistry due to its unique physicochemical properties (Cottet, Marull, Lefebvre, & Schlosser, 2003).

Catalysis and Chemical Reactions

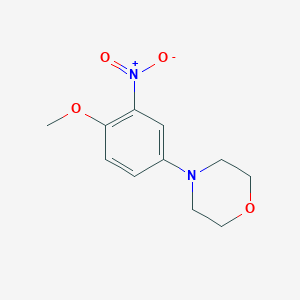

In catalysis, trifluoromethyl groups enhance the reactivity and selectivity of various chemical reactions. A study on scandium trifluoromethanesulfonate as a catalyst revealed its high efficiency in acylation reactions and esterification of alcohols by carboxylic acids. This showcases the role of trifluoromethanesulfonate salts in facilitating chemical transformations, underscoring the trifluoromethyl group's influence on reaction outcomes (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Materials Science and Engineering

The incorporation of trifluoromethyl groups into materials has been explored for enhancing properties such as stability and functionality. Lanthanide-potassium biphenyl-3,3'-disulfonyl-4,4'-dicarboxylate frameworks have been investigated for gas sorption, proton conductivity, and luminescent sensing of metal ions. These frameworks illustrate the trifluoromethyl group's impact on the development of functional materials with potential applications in sensing, catalysis, and energy storage (Zhou, Deng, Wang, Xu, Yin, & Liu, 2016).

Environmental and Green Chemistry

The trifluoromethyl group's role in developing environmentally benign chemical processes has also been highlighted. For instance, the CO2-expanded solvent system for palladium-catalyzed C–H bond activation of benzene signifies the exploration of trifluoromethyl groups in enhancing catalytic efficiency while considering environmental impact. This approach demonstrates the potential for incorporating trifluoromethyl groups into methodologies that align with the principles of green chemistry (Liang, Xiong, Guo, & Yin, 2010).

Mécanisme D'action

Target of Action

The primary target of 2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid is Dihydroorotate dehydrogenase (DHODH) , a mitochondrial enzyme . This enzyme plays a crucial role in the de novo synthesis of pyrimidines, which are vital components of DNA and RNA.

Mode of Action

The compound interacts with DHODH, inhibiting its function . .

Biochemical Pathways

By inhibiting DHODH, the compound disrupts the de novo pyrimidine synthesis pathway . This disruption can affect various downstream processes, including DNA replication and RNA transcription, potentially leading to a decrease in cellular proliferation.

Result of Action

The inhibition of DHODH and the subsequent disruption of pyrimidine synthesis can lead to a decrease in cellular proliferation . This could potentially be leveraged for therapeutic purposes, particularly in the context of diseases characterized by abnormal cell growth.

Propriétés

IUPAC Name |

3-[2-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O3/c15-14(16,17)20-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(18)19/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIWIUNVLRWUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588081 | |

| Record name | 2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-(Trifluoromethoxy)biphenyl-3-carboxylic acid | |

CAS RN |

765276-04-8 | |

| Record name | 2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate](/img/structure/B1611837.png)

![3-[(Cyclopentylcarbonyl)amino]benzoic acid](/img/structure/B1611840.png)

![(3-Methylbenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1611851.png)

![2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B1611852.png)